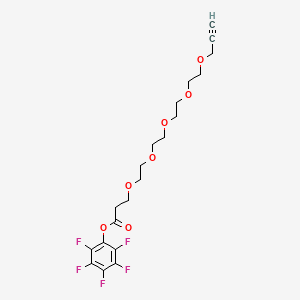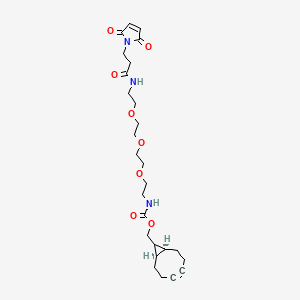
endo-BCN-PEG3-mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
endo-BCN-PEG3-mal, also known as endo-bicyclo[6.1.0]non-4-yne-polyethylene glycol-maleimide, is a polyethylene glycol-based PROTAC linker. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a maleimide group, which allows it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-mal involves multiple steps, starting from the preparation of the BCN group and the polyethylene glycol (PEG) chain. The BCN group is typically synthesized through a series of cycloaddition reactions, while the PEG chain is prepared through polymerization. The final step involves the conjugation of the BCN group with the PEG chain and the maleimide group under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions: endo-BCN-PEG3-mal primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature. The major product formed from this reaction is a stable triazole linkage .
科学研究应用
Chemistry: In chemistry, endo-BCN-PEG3-mal is used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for bioconjugation applications. The compound’s ability to form stable triazole linkages with azide-containing biomolecules makes it useful for labeling and tracking proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is used in the development of targeted therapy drugs. PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering a promising approach for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages with other molecules makes it useful for creating complex molecular architectures .
作用机制
endo-BCN-PEG3-mal exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide groups, resulting in the formation of a triazole ring. This reaction is highly efficient and does not require a catalyst, making it suitable for various bioconjugation applications .
相似化合物的比较
Similar Compounds:
- BCN-PEG3-Mal: Similar to endo-BCN-PEG3-mal, this compound contains a BCN group and a maleimide group linked through a PEG chain .
- endo-BCN-PEG3-Gly: This compound features a BCN group, a PEG3 linker, and a glycine residue .
Uniqueness: this compound is unique due to its high reactivity and efficiency in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly suitable for bioconjugation and PROTAC synthesis applications .
属性
分子式 |
C26H37N3O8 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
InChI 键 |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




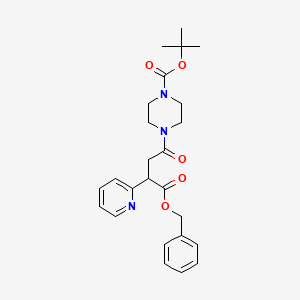
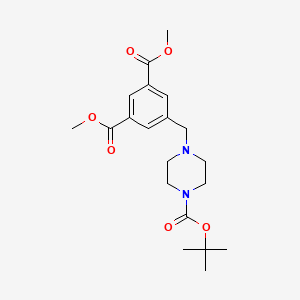

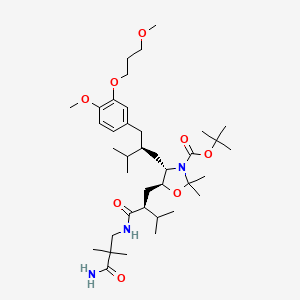
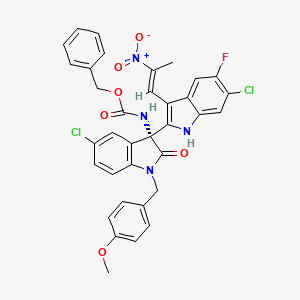
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
